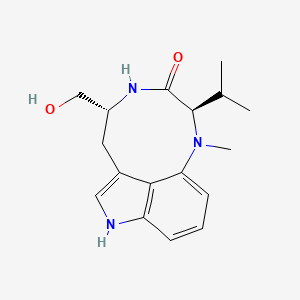

(+)-Indolactam V

Description

Overview of Indole (B1671886) Alkaloids within Natural Product Chemistry

Indole alkaloids are a large and structurally diverse class of natural products, numbering over 4,100 known compounds. nih.gov They are characterized by the presence of an indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. rsc.org These compounds are predominantly found in nature, especially in a wide variety of plants, but also in fungi and marine organisms. nih.govrsc.orgmdpi.com The biosynthesis of most indole alkaloids originates from the amino acid tryptophan. rsc.org

Many indole alkaloids exhibit significant biological activities, which has made them a focal point of research in medicinal chemistry and drug development. nih.govrsc.org Their complex and often compact polycyclic structures present fascinating challenges and opportunities for synthetic chemists. rsc.org

Classification and Structural Relationships of Indolactam V within the Teleocidin Family

Indolactam V is a member of the teleocidin family of indole alkaloids. jst.go.jp The teleocidins were first discovered in 1960 as toxic compounds produced by Streptomyces mediocidicus. jst.go.jp The defining structural feature of this family is an indole-fused nine-membered lactam ring. jst.go.jp

Indolactam V represents the core structure of the teleocidin family, specifically of teleocidins A and B, but lacks the monoterpenoid moiety found in more complex members like Teleocidin B-4. jst.go.jpnih.govtandfonline.com This core structure is referred to as the indolactam skeleton and is considered essential for the biological activities associated with the teleocidin class. jst.go.jp The teleocidin family also includes related compounds such as Lyngbya toxins. nih.gov

The general structure of teleocidins consists of the indolactam core with a monoterpenoid unit attached to positions C6 and C7 of the indole ring. jst.go.jp Indolactam V, being the fundamental structure, serves as a crucial synthetic intermediate and a reference compound in the study of this class of molecules. jst.go.jptandfonline.com

Table 1: Structural Comparison of Indolactam V and Teleocidin B-4

| Feature | Indolactam V | Teleocidin B-4 |

| Core Structure | Indole-fused nine-membered lactam ring | Indole-fused nine-membered lactam ring |

| Additional Moieties | None | Monoterpenoid moiety fused to the indole ring |

| Molecular Formula | C₁₇H₂₃N₃O₂ hellobio.com | C₂₈H₄₁N₃O₂ uni.lu |

Historical Scientific Significance and Research Trajectory of Indolactam V

The scientific interest in Indolactam V and the broader teleocidin family surged after the discovery of their potent biological activities, particularly their ability to act as tumor promoters by activating protein kinase C (PKC). jst.go.jpcaymanchem.com This activity is similar to that of phorbol (B1677699) esters, another class of well-known tumor promoters. jst.go.jpgoogle.com

Initially isolated from Streptomyces blastmyceticum, (-)-Indolactam V was identified as the common biosynthetic intermediate of the teleocidins. tandfonline.com Its discovery and subsequent synthesis provided researchers with a simpler, yet biologically active, model compound to investigate the structure-activity relationships of the teleocidin class. nih.govresearchgate.net

The research trajectory has involved:

Total Synthesis: Numerous synthetic routes have been developed to produce Indolactam V and its analogs, aiming to improve efficiency and enable the creation of novel derivatives for further study. researchgate.netthieme-connect.comrsc.orgnih.gov

Structure-Activity Relationship (SAR) Studies: A significant body of research has focused on modifying the Indolactam V structure to understand which functional groups are essential for its biological activity. nih.govtandfonline.comnih.gov These studies have explored the effects of altering substituents on the indole ring and the lactam ring. tandfonline.comnih.gov

Conformational Analysis: Studies have shown that Indolactam V exists as two stable conformers, a "twist" and a "sofa" form. Research using conformationally restricted analogs has indicated that the "twist" form is the biologically active conformation. acs.org

PKC Isozyme Selectivity: More recent research has focused on developing Indolactam V analogs that can selectively activate specific isozymes of PKC, which could lead to more targeted therapeutic applications. caymanchem.comacs.orgstemcell.com

Stereoisomeric Forms of Indolactam V and Their Differential Research Importance

The Indolactam V molecule has two asymmetric carbon atoms, at positions C9 and C12, which gives rise to four possible stereoisomers. google.com The naturally occurring and biologically active form is (-)-Indolactam V. nih.govresearchgate.net Its enantiomer, (+)-Indolactam V, has been reported to have no tumor-promoting activity. nih.govresearchgate.net

The differential importance of these stereoisomers is primarily linked to their interaction with protein kinase C (PKC). The specific stereochemistry of (-)-Indolactam V is crucial for its ability to bind to the C1 regulatory domain of PKC and activate the enzyme. nsf.gov

(-)-Indolactam V: This is the natural, biologically active enantiomer. It is a potent activator of PKC and serves as the benchmark for the biological activity of this class of compounds. hellobio.comcaymanchem.comtocris.com Its ability to mimic the endogenous PKC activator diacylglycerol has made it an invaluable tool in cell signaling research. nsf.gov

This compound: This enantiomer is generally considered inactive in terms of PKC activation and tumor promotion. nih.govresearchgate.net It serves as an important negative control in biological assays to confirm that the observed effects of the (-) isomer are due to specific stereochemical interactions.

Other Diastereomers: The other stereoisomers, such as epi-(+)-indolactam V, also show significantly diminished or no biological activity compared to the natural (-)-form. nsf.gov Docking studies suggest that these other stereoisomers adopt conformations that are not conducive to efficient binding with the PKC regulatory domain. nsf.gov

This stark difference in biological activity between the stereoisomers underscores the high degree of stereospecificity required for interaction with the PKC binding site. Consequently, research has predominantly focused on (-)-Indolactam V and the synthesis of its analogs to explore and modulate its potent biological effects. nsf.gov

Table 2: Comparison of Indolactam V Stereoisomers

| Stereoisomer | Common Name | Biological Activity (PKC Activation/Tumor Promotion) | Research Significance |

| (2S,5S) | (-)-Indolactam V | Active nih.govresearchgate.net | Natural product, potent PKC activator, primary focus of research. hellobio.comcaymanchem.comtocris.com |

| (2R,5R) | This compound | Inactive nih.govresearchgate.net | Negative control in biological studies. |

| (2R,5S) | epi-(+)-Indolactam V | Inactive or greatly diminished activity nsf.gov | Used in SAR studies to understand stereochemical requirements for activity. nsf.gov |

| (2S,5R) | epi-(-)-Indolactam V | Inactive or greatly diminished activity nsf.gov | Used in SAR studies to understand stereochemical requirements for activity. nsf.gov |

Structure

3D Structure

Properties

CAS No. |

90365-56-3 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

(10R,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16+/m0/s1 |

InChI Key |

LUZOFMGZMUZSSK-BLLLJJGKSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |

Origin of Product |

United States |

Discovery and Isolation of Indolactam V

Elucidation of the Natural Origin of Indolactam V

The natural form of Indolactam V, specifically the (-)-enantiomer, was first isolated from actinomycetes. Initial findings identified its production by the microorganism Streptoverticillium blastmyceticum NA39-17. rsc.org Further research also led to the isolation of (-)-Indolactam V and related metabolites from the culture broth of Streptomyces blastmyceticum NA34-17. nih.gov

During these investigations, other related compounds were also discovered, suggesting a biosynthetic pathway. One such metabolite, (-)-14-O-Malonylindolactam-V, was isolated and identified as a potential precursor to (-)-Indolactam V. nih.govresearchgate.net It is believed that S. blastmyceticum may excrete the compound as a malonic acid conjugate, which then converts to (-)-Indolactam V and (-)-14-O-Acetylindolactam-V within the culture broth. nih.govresearchgate.net It is critical to note that the naturally isolated compound is exclusively the (-)-Indolactam V stereoisomer.

Early Reports on the Chemical Synthesis of Indolactam V Preceding Natural Isolation

In a noteworthy reversal of the typical discovery process for natural products, the chemical synthesis of Indolactam V was reported before its isolation from a natural source. rsc.org The compound was first synthesized and named by the research group of K. Shudo. rsc.org This early synthetic work was instrumental in providing the reference compounds needed to identify the structure of the naturally occurring molecule once it was isolated.

The initial syntheses focused on creating the unique nine-membered lactam ring that bridges the 3- and 4-positions of the indole (B1671886) core. These pioneering efforts not only confirmed the proposed structure but also made available various stereoisomers, including (+)-Indolactam V, which were essential for subsequent structure-activity relationship studies. nih.gov

Initial Characterization as a Bioactive Natural Product

(-)-Indolactam V was identified as the core structure of the teleocidins, a class of potent tumor promoters. nih.govacs.org Its primary biochemical activity was characterized as a powerful activator of Protein Kinase C (PKC), a family of enzymes crucial for cellular signal transduction. nih.govnih.govchemistryviews.org The initial characterization revealed that the biological activity of Indolactam V is highly dependent on its stereochemistry.

Studies comparing the four steric isomers of Indolactam V demonstrated that only the naturally occurring (-)-Indolactam V was biologically active. nih.govnih.govresearchgate.net The synthetic this compound enantiomer was found to be devoid of significant biological activity, highlighting the precise structural fit required for interaction with PKC. nih.govresearchgate.net This stereospecificity was confirmed across multiple biological assays, including the induction of ornithine decarboxylase, inhibition of adipose cell differentiation, and activation of PKC. nih.govnih.gov

The table below summarizes the differential biological activities of the (-) and (+) enantiomers of Indolactam V based on initial characterization studies.

| Biological Assay | Activity of (-)-Indolactam V | Activity of this compound |

| Protein Kinase C (PKC) Activation | Potent Activator nih.govnih.gov | Inactive nih.govresearchgate.net |

| Tumor-Promoting Activity | Active nih.govresearchgate.net | Inactive nih.govresearchgate.net |

| Induction of Ornithine Decarboxylase | Active nih.gov | Inactive |

| Inhibition of Adipose Conversion | Active nih.gov | Inactive nih.gov |

| Induction of HL-60 Cell Adhesion | Active nih.gov | Inactive |

These findings established (-)-Indolactam V as a valuable tool for studying the mechanisms of tumor promotion and PKC activation, while simultaneously defining this compound as its crucial, inactive control compound. nih.govnih.gov

Biosynthetic Pathways of Indolactam V

Proposed Biosynthetic Precursors and Intermediates to the Teleocidin Class

The biosynthesis of the teleocidin family, for which (+)-Indolactam V is the central precursor, originates from simple amino acid building blocks. Isotope feeding studies have been instrumental in identifying these fundamental components. jst.go.jprsc.org Research has conclusively shown that the core structure of Indolactam V is derived from L-tryptophan and L-valine. rsc.orgacs.org The N-methyl group present in the final structure is supplied by S-adenosylmethionine (SAM). wikipedia.orgresearchgate.net

These precursors are assembled into a key linear dipeptide intermediate, N-methyl-L-valyl-L-tryptophanol. jst.go.jprsc.orgwikipedia.org This dipeptide alcohol is the direct substrate for the subsequent cyclization reaction that forms the indolactam scaffold. jst.go.jpchemrxiv.org The identification of these molecules has provided a clear roadmap of the initial steps in the teleocidin biosynthetic pathway. nih.govresearchgate.net

| Biosynthetic Role | Compound Name |

| Primary Precursor | L-Tryptophan |

| Primary Precursor | L-Valine |

| Methyl Group Donor | S-adenosylmethionine (SAM) |

| Key Intermediate | N-methyl-L-valyl-L-tryptophanol |

Enzymatic Mechanisms in Indolactam Scaffold Formation

The creation of the indole-fused nine-membered lactam ring of this compound is the most critical and chemically challenging step in its biosynthesis. This transformation is catalyzed by a specific class of enzymes that perform a highly selective intramolecular cyclization.

The key enzyme responsible for the formation of the this compound scaffold is a cytochrome P450 monooxygenase. researchgate.netresearchgate.net In Streptomyces species, this enzyme is known as TleB, while its homolog in the cyanobacterium Moorea producens (formerly Lyngbya majuscula) is called LtxB. jst.go.jpchemrxiv.orgbeilstein-journals.orgnih.gov These enzymes catalyze the oxidative cyclization of the linear precursor, N-methyl-L-valyl-L-tryptophanol, to form the C4–N13 bond that defines the nine-membered ring. jst.go.jpnih.govnih.gov The reaction is highly specific, acting on the dipeptide alcohol to forge the crucial lactam structure. acs.orgbeilstein-journals.org Spectroscopic studies of LtxB have shown a typical P450 profile, which changes upon binding with its substrate, N-methyl-L-valyl-L-tryptophanol, confirming their direct interaction. beilstein-journals.orgnih.gov

The mechanism by which TleB and its homologs form the C-N bond is a remarkable feat of biocatalysis, identified as an intramolecular C-H bond amination. acs.orgmdpi.com Computational and experimental studies have elucidated a diradical pathway for this transformation. wikipedia.orgnih.govbeilstein-journals.org

The proposed mechanism involves the following key steps:

First Hydrogen Atom Transfer (HAT): The reaction is initiated when the P450 enzyme's highly reactive ferryl-oxo species (Compound I) abstracts a hydrogen atom from the N1 nitrogen of the substrate's indole (B1671886) ring. acs.orgnih.govbeilstein-journals.org

Conformational Change: Following the initial HAT, the substrate radical undergoes a significant conformational change within the enzyme's active site. acs.orgnih.gov This movement is crucial as it brings the nitrogen of the valine residue's side chain (N13) into proximity with the enzyme's active center and the C4 position of the indole ring. acs.orgbeilstein-journals.org

Second Hydrogen Atom Transfer (HAT): The ferryl-hydroxyl intermediate (Compound II) then abstracts a second hydrogen atom, this time from the N13-H of the side chain. acs.orgnih.gov

Diradical Coupling: This second HAT generates a diradical species. The subsequent coupling between the radical on the N13 atom and the radical delocalized to the C4 position of the indole ring forms the new C4–N13 bond, completing the nine-membered lactam scaffold of Indolactam V. acs.orgnih.gov

The large and flexible active pocket of the TleB enzyme is essential for accommodating the necessary substrate contortions that enable this highly regioselective and stereoselective cyclization. acs.orgmdpi.com

| Mechanistic Step | Description | Enzyme Component |

| 1. Initial H-Abstraction | Hydrogen atom transfer (HAT) from indole N1-H | P450 Compound I (FeIV=O) |

| 2. Conformational Shift | Re-positioning of the substrate radical within the active site | Enzyme Active Site |

| 3. Second H-Abstraction | Hydrogen atom transfer (HAT) from side-chain N13-H | P450 Compound II (FeIV-OH) |

| 4. Ring Closure | Diradical coupling to form C4-N13 bond | Spontaneous |

Genetic and Enzymatic Studies of Related Nonribosomal Peptide Synthetase Pathways

The assembly of the dipeptide precursor of Indolactam V is carried out by large, modular enzymes known as nonribosomal peptide synthetases (NRPS). wikipedia.orgbeilstein-journals.org The genes encoding these enzymes are located in dedicated biosynthetic gene clusters (BGCs). In teleocidin-producing Streptomyces strains, this is the tle cluster, while in lyngbyatoxin-producing cyanobacteria, it is the ltx cluster. jst.go.jpacs.orgasm.org

The central NRPS enzymes, TleA (Streptomyces) and LtxA (Moorea), are responsible for synthesizing the N-methyl-L-valyl-L-tryptophanol intermediate. researchgate.netnih.gov These enzymes are organized into distinct domains, each performing a specific function in a manner analogous to an assembly line. rsc.org The domain architecture of LtxA and TleA has been characterized as MT-A-T-C-A-T-R. rsc.orgresearchgate.net

The functions of these domains are as follows:

A (Adenylation) domain: Selects and activates the specific amino acid substrates (L-valine and L-tryptophan) by converting them to aminoacyl-adenylates. beilstein-journals.org

T (Thiolation) or PCP (Peptidyl Carrier Protein) domain: Covalently tethers the activated amino acids via a phosphopantetheine arm. beilstein-journals.orgbeilstein-journals.org

C (Condensation) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids. beilstein-journals.org

MT (Methyltransferase) domain: This specialized domain is responsible for the N-methylation of the valine residue, using SAM as the methyl donor. rsc.org

R (Reductase) domain: In a departure from typical NRPS machinery which often uses a thioesterase (TE) domain to release the final product, the tle and ltx pathways employ a terminal reductase domain. rsc.orgbeilstein-journals.org This domain catalyzes the NADPH-dependent reductive cleavage of the thioester bond, releasing the dipeptide as the alcohol, N-methyl-L-valyl-L-tryptophanol, which is the substrate for the subsequent P450-catalyzed cyclization. nih.govbeilstein-journals.org

The coordinated action of these NRPS domains ensures the efficient and correct assembly of the specific linear precursor required for the biosynthesis of this compound. nih.govnih.gov

Synthetic Methodologies for Indolactam V and Analogues

Seminal Total Synthesis Approaches of Indolactam V

Early synthetic routes to (+)-Indolactam V established foundational strategies, often relying on chiral pool precursors or functionalized indole (B1671886) derivatives to construct the key structural features of the molecule.

Strategies Utilizing L-Glutamic Acid as a Chiral Pool Precursor

One of the early and notable approaches to the total synthesis of (-)-Indolactam V utilized L-glutamic acid as a readily available chiral starting material. rsc.orgrsc.org This strategy capitalizes on the inherent stereochemistry of L-glutamic acid to establish the crucial C-9 stereocenter of the final product. rsc.org

Approaches Employing 4-Nitrotryptophan (B14803151) Derivatives

Another significant strategy in the synthesis of Indolactam V involves the use of 4-nitrotryptophan derivatives. rsc.orgrsc.org This approach introduces the nitrogen functionality at the C4 position of the indole ring at an early stage, simplifying the subsequent construction of the lactam ring.

A common starting material for this route is methyl 4-nitroindole-3-carboxylate. tandfonline.com Through a series of reactions including reduction and coupling with a valine derivative, a linear precursor is assembled. tandfonline.com A key step in many of these syntheses is the reduction of the nitro group to an amine, which can then participate in the crucial cyclization to form the nine-membered lactam. For example, hydrogenation of a 4-nitrotryptophan derivative using a palladium on carbon (Pd/C) catalyst has been shown to cleanly produce the corresponding 4-aminotryptophan derivative in high yield (91%). rsc.org

Advanced Total Synthesis Techniques for the Indolactam V Core

More contemporary approaches to the synthesis of the Indolactam V core have focused on the use of powerful transition metal-catalyzed reactions to efficiently construct key bonds and ring systems.

Transition Metal-Catalyzed Indole Functionalization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the synthesis of Indolactam V has led to more concise and efficient routes.

Palladium catalysis has been instrumental in the synthesis of the substituted indole core of Indolactam V. rsc.orgrsc.org One of the key applications is in the construction of 4-substituted tryptophan and tryptophanol derivatives. rsc.org For example, a palladium-catalyzed indole synthesis has been employed to react a 3-nitro-2-iodoaniline derivative with an appropriate aldehyde to generate 4-nitrotryptophan or 4-nitrotryptophanol derivatives. rsc.orgrsc.org This method effectively installs both the indole 4-substitution and the C-9 stereocenter in a single, strategic step. rsc.org The resulting intermediates are then carried forward to complete the synthesis of (-)-Indolactam V. rsc.org

Copper-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-nitrogen bonds, a crucial step in the synthesis of the Indolactam V framework. Specifically, copper-catalyzed N-arylation of amino acids has been successfully applied to create the bond between the C4 position of the indole ring and the nitrogen atom of the valine moiety. chemistryviews.org

In one modular total synthesis of (-)-Indolactam V, a copper-catalyzed amino acid arylation was used to couple a 4-bromoindole (B15604) with valine. chemistryviews.org This concise, eight-step approach allows for the introduction of diverse hydrophobic groups by simply varying the amino acid reactant, offering a flexible platform for generating a variety of Indolactam V analogs for biological evaluation. chemistryviews.org Efforts have also been made to utilize copper(I) iodide (CuI)-mediated inter- and intramolecular N-arylation of 4-iodotryptophan derivatives to introduce the valine moiety. researchgate.net

Another advanced strategy involves a distortion-controlled indolyne functionalization reaction to establish the C4–N linkage. nih.govrsc.org This method, followed by an intramolecular conjugate addition to form the nine-membered ring, has been used in the total syntheses of not only (–)-indolactam V but also other related alkaloids like (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2. nih.govrsc.org

Data Tables

Table 1: Comparison of Seminal Total Synthesis Approaches for (-)-Indolactam V

| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |

| L-Glutamic Acid | Chiral pool synthesis, Pd-catalyzed indole formation | 12 | 18% | rsc.org, rsc.org |

| 4-Nitrotryptophan Derivative | Pre-functionalized indole, Hydrogenation, Lactamization | 8 | 49% | rsc.org, rsc.org |

Table 2: Advanced Synthesis Techniques for the Indolactam V Core

| Method | Catalyst | Key Reaction | Advantage | Reference |

| Palladium-Catalyzed Indole Synthesis | Palladium | Formation of 4-substituted tryptophan derivatives | Strategic installation of indole 4-substitution and C-9 stereocenter | rsc.org, rsc.org |

| Copper-Catalyzed Amino Acid Arylation | Copper | C4-N bond formation between indole and valine | Modular approach allowing for analog synthesis | chemistryviews.org |

| Indolyne Functionalization | N/A (Generated in situ) | Distortion-controlled C4–N linkage formation | Access to a range of indolactam alkaloids | nih.gov, rsc.org |

Macrolactamization Strategies for the Nine-Membered Ring System

The formation of the nine-membered lactam ring is a critical and often challenging step in the synthesis of Indolactam V. Various strategies have been developed to forge this medium-sized ring with high efficiency and stereocontrol.

One effective strategy for the construction of the nine-membered ring is through an intramolecular indole alkylation. This approach typically involves the formation of a bond between the C3 position of the indole nucleus and an electrophilic carbon atom in the attached side chain.

In a concise, eight-step total synthesis of (−)-indolactam V, a key late-stage transformation involved an intramolecular Michael-type addition. beilstein-journals.org This reaction proceeded by the addition of the indole C3-nucleophile to an α,β-unsaturated ester within the dipeptide precursor. beilstein-journals.org This cyclization took place with high regio- and diastereoselectivity, furnishing the tricyclic core of indolactam V in a 77% yield. beilstein-journals.org This method highlights the utility of intramolecular SEAr reactions of 4-substituted indole derivatives to construct the 3,4-fused tricyclic system. beilstein-journals.org

Another approach utilized a copper-catalyzed amino acid arylation to first couple 4-bromoindole with valine. chemistryviews.org After conversion to a dipeptide, the nine-membered ring was closed via an intramolecular indole alkylation, providing a modular route to the indolactam scaffold. chemistryviews.org

Base-induced macrolactamization has emerged as a powerful method for the formation of the nine-membered ring of Indolactam V. This strategy is particularly noteworthy in its ability to construct the strained lactam in a single, efficient step.

A unified and modular approach to the teleocidin B family, for which Indolactam V is a biosynthetic precursor, featured a remarkable base-induced macrolactamization. nih.govresearchmap.jpacs.org This key step was part of a concise five-step synthesis of Indolactam V from 4-bromoindole, which also involved an electrochemical aryl amination and a copper-mediated tryptophol (B1683683) construction. chemistryviews.org This sequence represents one of the shortest reported syntheses of Indolactam V. chemistryviews.org

The following table summarizes a selection of macrolactamization strategies for the nine-membered ring system in the synthesis of Indolactam V.

| Strategy | Key Reaction | Precursor | Yield | Reference |

| Intramolecular Indole Alkylation | Michael-type addition | Dipeptide with α,β-unsaturated ester | 77% | beilstein-journals.org |

| Base-Induced Macrolactamization | Base-induced cyclization | Acyclic dipeptide precursor | Not specified | nih.govresearchmap.jpacs.org |

| HATU-mediated Lactamization | Amide bond formation | Seco-amino acid | Good | rsc.org |

Stereocontrolled and Enantiospecific Synthesis Protocols

The presence of two stereocenters in Indolactam V necessitates the use of stereocontrolled and enantiospecific synthetic methods to ensure the correct absolute configuration of the final product.

A key strategy for the stereocontrolled synthesis of Indolactam V involves the use of a distortion-controlled indolyne functionalization. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net This method allows for the regioselective formation of the crucial C4–N bond between the indole core and the amino acid fragment. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net

The regioselectivity of the nucleophilic attack on the indolyne is governed by aryne distortion, which can be influenced by substituents on the indole ring. nih.govresearchgate.net For instance, the presence of an inductively withdrawing C6 bromide substituent directs the incoming amine nucleophile to the C4 position with high selectivity. nih.gov This strategy has been successfully employed in the total synthesis of (−)-indolactam V, where the C4–N linkage was established by treating a silyltriflate precursor with a dipeptide in the presence of cesium fluoride (B91410) (CsF) to generate the indolyne in situ. nih.govnih.gov

The intramolecular conjugate addition reaction is another powerful tool for achieving a stereocontrolled synthesis of the nine-membered ring. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net This approach not only forms the macrocycle but can also set the stereochemistry at the C3 position.

In a total synthesis of (−)-indolactam V, a challenging intramolecular conjugate addition at the C3 position of an indole derivative was used to forge the nine-membered ring. nih.gov This reaction was mediated by a Lewis acid and proceeded with high stereocontrol. rsc.org The success of this intramolecular conjugate addition was a key feature of a divergent synthetic strategy that also enabled the synthesis of other indolactam alkaloids. rsc.orgnih.govrsc.orgresearchgate.net

The table below outlines key stereocontrolled reactions used in the synthesis of Indolactam V.

| Reaction | Purpose | Key Features | Reference |

| Distortion-Controlled Indolyne Functionalization | Formation of C4-N bond | Regioselective nucleophilic attack on indolyne, controlled by substituents. | rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net |

| Intramolecular Conjugate Addition | Formation of nine-membered ring | Lewis acid-mediated cyclization, stereocontrolled formation of C3-C bond. | rsc.orgnih.govrsc.orgresearchgate.net |

| Asymmetric Intramolecular Allylic Alkylation | Formation of nine-membered ring | Iridium-catalyzed reaction leading to enantioenriched products. | colab.ws |

Modular Synthetic Platforms for Structural Diversification

The development of modular synthetic platforms is crucial for the generation of diverse Indolactam V analogues, which are valuable tools for studying structure-activity relationships. These platforms allow for the facile introduction of various structural motifs into the indolactam scaffold.

A concise, eight-step total synthesis of (−)-indolactam V was designed to be modular, enabling the introduction of diverse hydrophobic groups by varying the amino acid reactants. chemistryviews.orgnih.govresearchgate.net This was achieved through a copper-catalyzed amino acid arylation that is applicable to a range of hydrophobic amino acids. nih.govacs.org This flexibility provides a platform for the further diversification of indolactam alkaloid scaffolds. nih.govresearchgate.netacs.org

Another modular approach to the teleocidin B family, which includes Indolactam V, allows for the convergent and stereocontrolled synthesis of these complex natural products. researchmap.jpacs.org This strategy utilizes a late-stage C–H borylation and a Sigman-Heck transform to introduce structural diversity. researchmap.jpacs.orgchemistryviews.org The ability to functionalize the indolactam core at a late stage is a key advantage for creating a library of analogues. rsc.org

Introduction of Diverse Alkyl Groups and Substituents

The modular nature of several synthetic routes to this compound allows for the introduction of a variety of alkyl groups and other substituents, which is crucial for structure-activity relationship (SAR) studies.

One common strategy involves modifying the amino acid precursor. For instance, by using amino acids other than valine in the synthesis, analogues with different alkyl groups at the C-12 position can be generated. chemistryviews.org A modular synthesis starting from 4-bromoindole and coupling it with different amino acids has been reported as a way to introduce diverse hydrophobic groups. chemistryviews.org

Late-stage functionalization of the indolactam core is another powerful approach. Specifically, sp²–sp³ cross-coupling reactions on an indolactam V derivative have been used to introduce key substituents at the C7 position. nih.govresearchgate.netrsc.org This method is particularly challenging due to the need for chemoselectivity in the presence of several reactive functional groups, such as an unprotected indole, a secondary amide, and a basic tertiary amine. nih.govresearchgate.netrsc.org Successful examples include the introduction of quaternary carbons at C7, a difficult transformation with limited precedent, especially on unprotected indole substrates. nih.govresearchgate.net

Furthermore, substituents can be introduced at the N1 position of the indole ring. This is typically achieved by protecting the C14 alcohol, deprotonating the indole nitrogen with a base like sodium hydride, and then reacting it with an alkylating or acylating agent. nih.gov This has led to the synthesis of N-hexyl, N-isopropyl, and N-methyl analogues. nih.gov

The following table summarizes some of the synthesized analogues with diverse substituents:

| Analogue Name | Position of Substitution | Substituent | Reference |

| (+/-)-Indolactam-L | C-12 | Lipophilic group | nih.gov |

| (+/-)-Indolactam-F | C-12 | Lipophilic group | nih.gov |

| (-)-6-n-Octyl-indolactam-V | C-6 | n-Octyl | tandfonline.com |

| N-Hexylindolactam V | N-1 | Hexyl | nih.gov |

| N-Isopropylindolactam V | N-1 | Isopropyl | nih.gov |

| N-Methylindolactam V | N-1 | Methyl | nih.gov |

Synthesis of Conformationally Restricted Analogues

This compound exists as a mixture of two stable conformers in solution: a "twist" form with a cis amide and a "sofa" form with a trans amide. acs.orgacs.org To investigate which of these conformations is biologically active, researchers have synthesized conformationally restricted analogues.

One approach to creating these analogues involves forming a bridge between different positions of the indolactam skeleton. For example, new twist-restricted analogues have been synthesized through an aza-Claisen rearrangement of (-)-N13-desmethyl-N13-allylindolactam-V. acs.orgacs.org This strategy effectively locks the molecule into a conformation resembling the "twist" form.

Conversely, a sofa-restricted analogue, (-)-5-methylindolactam-V, has also been prepared. acs.org The introduction of a methyl group at the C5 position restricts the conformational flexibility of the nine-membered ring, favoring the "sofa" conformation.

Another strategy involves the synthesis of indolinelactam-Vs. researchgate.net These analogues have a reduced indole core, which locks the nine-membered ring into conformations similar to either the twist or sofa form of the parent compound. researchgate.net For instance, (3R)-Indolinelactam-V adopts a conformation similar to the twist form, while (3S)-indolinelactam-V has a conformation close to the sofa form. researchgate.net

The biological evaluation of these conformationally restricted analogues has provided strong evidence that the "twist" conformation is the biologically active form. acs.orgacs.org

Here is a table of some conformationally restricted analogues:

| Analogue Type | Example Compound | Favored Conformation | Synthetic Strategy | Reference |

| Twist-Restricted | Analogue 5a and 6 | Twist | Aza-Claisen rearrangement | acs.orgacs.org |

| Sofa-Restricted | (-)-5-Methylindolactam-V | Sofa | Introduction of C5-methyl group | acs.org |

| Twist-like | (3R)-Indolinelactam-V | Twist-like | Reduction of indole core | researchgate.net |

| Sofa-like | (3S)-Indolinelactam-V | Sofa-like | Reduction of indole core | researchgate.net |

Preparation of Stereoisomers (e.g., Epi-Indolactam V) for Comparative Studies

The stereochemistry of this compound is crucial for its biological activity. To probe the importance of each stereocenter, various stereoisomers, such as epi-indolactam V, have been synthesized for comparative studies.

The synthesis of epi-(+)-indolactam V has been achieved through a concise seven-step route. nsf.gov This synthesis starts with the copper-catalyzed arylation of D-valine with a protected 4-bromoindole, followed by several steps to form the dipeptide precursor. nsf.gov A key step is a Lewis acid-catalyzed cyclization that proceeds with high diastereoselectivity, suggesting that the stereocenter at C12 directs the conformation of the transition state. nsf.gov

Similarly, epi-(–)-indolactam V has been prepared using a similar strategy, but starting with L-valine to establish the opposite stereochemistry at C12. nsf.gov The synthesis of all possible stereoisomers of indolactam V has been reported, allowing for a thorough investigation of the stereochemical requirements for biological activity. nsf.gov

Comparative studies have shown that the naturally occurring (-)-indolactam V is significantly more potent than its stereoisomers. nsf.gov For instance, (+)-indolactam-V, the enantiomer of the natural product, is inactive. nih.gov Docking studies suggest that the stereoisomers of (-)-indolactam V exist in conformations that limit their ability to bind effectively to their biological targets. nsf.gov

The synthesis of these stereoisomers has been instrumental in elucidating the structural features necessary for the biological function of indolactam V.

Challenges in Synthetic Complexity and Efficiency

The synthesis of this compound and its analogues presents several significant challenges related to complexity and efficiency.

A central challenge is the construction of the 3,4-fused tricyclic indole core, which contains a conformationally flexible nine-membered lactam ring. nih.govresearchgate.net The direct functionalization of the C4 position of the indole ring is difficult, as electrophilic substitution typically occurs at other positions. colab.ws Therefore, many syntheses require multi-step sequences to install the necessary functionality at the C4 position. researchgate.net

The formation of the nine-membered ring itself is another hurdle. While intramolecular amide bond formation is a common strategy, achieving this macrocyclization in good yield can be challenging. nih.gov An alternative approach, an intramolecular conjugate addition, has been used to construct the ring. nih.govresearchgate.net

Finally, the separation of stereoisomers can be difficult. For example, in some synthetic routes, epimerization at C9 is necessary to obtain the desired stereochemistry, but this can result in a mixture of diastereomers that requires challenging chromatographic separation. nsf.gov

Despite these challenges, ongoing research continues to deliver more efficient and modular synthetic routes to this compound and its analogues, facilitating further exploration of their biological properties.

Stereochemical Influences on Indolactam V Bioactivity

Comparative Analysis of (+)-Indolactam V and (-)-Indolactam V Biological Properties

The two enantiomers of Indolactam V, the naturally occurring (-)-Indolactam V and its synthetic mirror image this compound, exhibit starkly different biological profiles. (-)-Indolactam V is a potent activator of PKC and displays tumor-promoting properties. nih.govresearchgate.netnih.gov In contrast, this compound is reported to be inactive or possess no significant tumor-promoting activity. nih.govresearchgate.net

Studies on murine pre-adipose cells investigated four stereoisomers of Indolactam V and found that only (-)-Indolactam V was biologically active, causing significant inhibition of adipose conversion, while the other isomers, including the (+) enantiomer, were ineffective. nih.gov This highlights that the biological activity requires the indole (B1671886) and nine-membered lactam rings to have the proper chiral substituents. nih.gov

The differential activity is rooted in their interaction with the C1 regulatory domain of PKC. nsf.govcaymanchem.com (-)-Indolactam V binds with high affinity to various PKC isozymes. stemcell.commolnova.commedchemexpress.com For instance, it binds to the regulatory domains of mouse skin PKCη and rat brain PKCγ with Ki values of 3.4 nM and 1 μM, respectively. caymanchem.commolnova.com Docking simulations for this compound, however, failed to find any energetically favorable binding conformations with the PKCδ C1B domain, which aligns with its observed lack of biological activity. nsf.gov In cell growth inhibition assays against K562 and U937 cancer cell lines, (-)-Indolactam V showed significant activity, whereas its enantiomer was inactive at micromolar concentrations. nsf.gov

| Compound | Target Cell Line | Biological Activity (EC50) | Reference |

|---|---|---|---|

| (-)-Indolactam V | K562 (Human Chronic Myelogenous Leukemia) | 142 ± 36 nM | nsf.gov |

| This compound | K562 (Human Chronic Myelogenous Leukemia) | >10 µM | nsf.gov |

| (-)-Indolactam V | U937 (Human Histiocytic Lymphoma) | Statistically similar to Bryostatin 1 (111 ± 39 nM) | nsf.gov |

| This compound | U937 (Human Histiocytic Lymphoma) | >10 µM | nsf.gov |

Significance of Chirality at Specific Stereocenters (e.g., C9, C12) for Biological Response

The specific stereochemical configuration at the C9 and C12 positions of the Indolactam V core is crucial for its biological function. nsf.gov Altering the natural (S) configuration at either of these stereocenters results in a dramatic loss of the ability to elicit a PKC-mediated response. nsf.gov

The C12 stereocenter, which originates from the amino acid valine in biosynthesis, influences the conformational preference of the molecule. nsf.govrsc.org Studies involving synthetic analogues with different alkyl groups at C12 have shown that the nature of this substituent can tune the biological activity. nih.govresearchgate.net For example, introducing a more lipophilic group at C12 can enhance activity, suggesting this position is involved in membrane association during PKC activation. nih.govresearchgate.netnih.gov

The chirality at C9 is equally important. Epimerization at the C9 position, changing it from the natural configuration, leads to compounds with significantly diminished or no activity. nsf.gov For instance, the diastereomer epi-(+)-indolactam V, which has an altered configuration at C9, is inactive. nsf.gov Molecular docking analyses reveal that such stereochemical changes distort the nine-membered lactam ring. nsf.gov This distortion prevents the molecule from achieving the optimal geometry for efficient binding to the PKC regulatory domain, leading to a reduced number of stabilizing interactions, such as hydrogen bonds and CH/π interactions, with key amino acid residues of the protein. nsf.gov

Conformational Dynamics and Their Relationship to Biological Activity

The bioactivity of Indolactam V is not solely dependent on its static stereochemistry but also on its dynamic conformational properties in solution. The nine-membered lactam ring is flexible, allowing the molecule to exist as an equilibrium of different conformers. acs.orgnih.govtandfonline.comacs.org

A key conformational feature of (-)-Indolactam V is the cis-trans isomerization of the amide bond within the nine-membered ring. nih.govtandfonline.comtandfonline.com This isomerization is slow on the NMR timescale at room temperature, resulting in the presence of two distinct, stable conformers in solution. acs.orgacs.org The equilibrium between these conformers is a critical determinant of biological activity. nih.govtandfonline.com The amide group itself is indispensable; replacing it with an ester group, as in Indolactone-V, results in a molecule that exists only in an inactive conformation. nih.govtandfonline.com This underscores the amide group's crucial role in allowing the formation of the biologically active conformation. nih.govtandfonline.com Recent investigations have highlighted that both the amide hydrogen and the carbonyl oxygen are involved in hydrogen bonding with the C1B domains of PKCδ. researchgate.net

The two stable conformers of (-)-Indolactam V are referred to as the "twist" and "sofa" forms. acs.orgnih.govtandfonline.comacs.org The twist conformer possesses a cis-amide geometry, while the sofa conformer has a trans-amide geometry. nsf.govacs.org Extensive structure-activity relationship studies, often employing conformationally restricted analogues, have been conducted to identify which form is responsible for biological activity. acs.orgacs.org

Research has demonstrated that the twist conformation is the biologically active form. acs.orgacs.org Twist-restricted analogues, which are forced to adopt the twist geometry, show significant biological activities comparable to (-)-Indolactam V itself in assays such as binding to the PKC regulatory domain. acs.org Conversely, sofa-restricted analogues show little to no activity related to tumor promotion. acs.orgacs.org It is proposed that a cis-amide, and therefore the twist conformation, is a necessary component for efficient binding to the C1 regulatory domain of PKC. nsf.gov Docking simulations support this, showing that the twist form of (-)-Indolactam V fits well into the binding site of the PKC C1B domain, forming essential hydrogen-bonding contacts. nsf.gov

Molecular and Cellular Mechanisms of Indolactam V Bioactivity

Protein Kinase C (PKC) Activation and Isozyme Selectivity

(+)-Indolactam V is recognized as a full and potent activator of the protein kinase C (PKC) family of enzymes. nih.govjneurosci.org Its mechanism of action involves direct binding to and activation of these kinases, which are central regulators of cellular signaling. This activation is a critical first step in the molecule's ability to influence diverse cellular functions, from signal transduction to cell differentiation. harvard.eduwjgnet.com The stereoisomer, this compound, is noted to be inactive, highlighting the specific structural requirements for PKC interaction. jneurosci.orgphysiology.org

The activation of PKC by this compound is mediated through its interaction with the regulatory C1 domains of the kinase. nih.govresearchgate.net These cysteine-rich domains are the binding sites for the endogenous activator diacylglycerol (DAG) and phorbol (B1677699) esters. nih.govresearchgate.net Research has revealed that indolactam compounds, including Indolactam V, demonstrate a degree of selectivity by binding to the C1B domains of certain PKC isozymes. nih.gov Structural studies indicate that the interaction is stabilized by specific hydrogen bonds formed between both the amide hydrogen and the carbonyl oxygen of Indolactam V and the PKCδ C1B domain. nih.gov The position of hydrophobic substituents on the indole (B1671886) ring is a key determinant for binding selectivity among different PKC isozymes and their specific C1 domains. researchgate.net

This compound exhibits differential binding affinity across the various PKC isozymes. It binds to the conventional PKC (cPKC) isozymes α, β, and γ, as well as the novel PKC (nPKC) isozymes δ, ε, and η. stemcell.com The binding affinities (Ki) for these isozymes have been quantified, demonstrating a nanomolar range of activity. stemcell.com Specifically, analogues of (-)-indolactam-V have shown the ability to bind selectively to novel PKC isozymes (δ, ε, η, θ). nih.govnih.govtandfonline.com This selectivity is significant, as different isozymes are known to play distinct, and sometimes opposing, roles in cellular processes. For instance, several nPKCs are key players in skin tumor promotion. kagawa-u.ac.jp The development of analogues with modified substituents has been a strategy to enhance selectivity for nPKCs over cPKCs. kagawa-u.ac.jp

| PKC Isozyme | Binding Affinity (Ki) in nM | Reference |

|---|---|---|

| α (alpha) | 11 | stemcell.com |

| β (beta) | 6 | stemcell.com |

| γ (gamma) | 19 | stemcell.com |

| δ (delta) | 8 | stemcell.com |

| ε (epsilon) | 22 | stemcell.com |

| η (eta) | 16 | stemcell.com |

A hallmark of PKC activation is its translocation from the cytosol to cellular membranes, a process robustly induced by this compound. In studies using SH-SY5Y human neuroblastoma cells, (-)-Indolactam V was shown to cause a significant translocation of PKC from the soluble cytosolic fraction to the plasma membrane. nih.gov This relocalization is a critical step for PKC to access and phosphorylate its membrane-associated substrates, thereby propagating downstream signaling. The process of PKC translocation is intimately linked with the remodeling of the actin cytoskeleton. researchgate.net

Modulation of Intracellular Signaling Pathways

The activation of PKC by this compound initiates a cascade of intracellular signaling events. One notable effect is the upregulation of the Regulator of G protein Signaling 2 (RGS2) protein. nih.gov Treatment of cells with Indolactam V leads to a selective, time- and concentration-dependent increase in RGS2 protein levels, which in turn can modulate G protein-coupled receptor (GPCR) signaling. nih.gov Furthermore, in invertebrate photoreceptors, PKC activation by (-)-indolactam V has been shown to inhibit the visual transduction cascade, likely at the G-protein or phospholipase C (PLC) stage. jneurosci.org In the context of cancer research, PKC modulators like indolactams are being investigated for their ability to regulate the Gli transcription factors within the Hedgehog (Hh) signaling pathway, which is aberrantly activated in certain cancers. nih.gov

Effects on Cellular Processes in Research Models

The ability of this compound to activate specific PKC isozymes and modulate signaling pathways translates into significant effects on complex cellular processes, most notably cell differentiation.

A significant application of this compound in research is its use to direct the differentiation of pluripotent stem cells into pancreatic lineages. wjgnet.comstemcell.comnih.gov It has been identified as a small molecule that effectively induces the generation of pancreatic progenitors, which are characterized by the expression of the key transcription factor PDX1. harvard.edunih.gov When human embryonic stem cells (hESCs) that have been committed to the definitive endoderm lineage are treated with Indolactam V, a substantial number differentiate into PDX1-expressing cells. harvard.edunih.gov This effect is dose-dependent, with an EC50 of 142 nM. harvard.edu Research has shown that Indolactam V can act synergistically with other growth factors, such as Fibroblast growth factor 10 (FGF10), to enhance the efficiency of differentiation. harvard.edunih.gov These induced pancreatic progenitors are capable of further developing into various pancreatic cell types, including endocrine and exocrine cells. nih.gov

| Cell Type | Treatment Condition | Outcome | Reference |

|---|---|---|---|

| Mouse ESCs (induced to definitive endoderm) | 300 nM ILV | Increased Pdx1-expressing cells from 4% to 50% | harvard.edu |

| Human ESCs (HUES 8) | ILV alone (4 days) | 27% of cells were Pdx1-positive | harvard.edu |

| Human ESCs (HUES 8-E) | 300 nM ILV + 50 ng/ml FGF10 (4 days) | 46% of cells were Pdx1-positive | harvard.edu |

Regulation of Cell Adhesion (e.g., HL-60 cells)

The human promyelocytic leukemia cell line, HL-60, is a widely used model system for studying cellular differentiation and adhesion. While (-)-Indolactam V is known to induce the adhesion of HL-60 cells, studies have shown that this compound is largely inactive in this regard. nih.govnsf.gov This lack of activity is consistent with its reduced ability to activate PKC. The process of cell adhesion in HL-60 cells can be stimulated by agents that activate the PKC pathway, leading to changes in the expression and avidity of cell surface adhesion molecules like leukocyte function-associated antigen-1 (LFA-1) and its interaction with intercellular adhesion molecule-1 (ICAM-1). nih.gov The inability of this compound to trigger this cascade underscores the specific stereochemical requirements for activating the downstream signaling events that mediate cell adhesion in these cells.

In contrast to its inactive enantiomer, (-)-Indolactam V induces adhesion in HL-60 cells. nih.gov This process is complex and involves the activation of integrins and the reorganization of cytoskeletal proteins. nih.gov For instance, differentiation of HL-60 cells can lead to a state where they adhere to ICAM-1. nih.gov Furthermore, the adhesion of HL-60 cells, induced by agents like phorbol esters and 1,25-dihydroxyvitamin D3, has been shown to be dependent on the synthesis of osteopontin (B1167477) and the involvement of the αvβ3 integrin. nih.gov

Table 1: Effect of Indolactam V Stereoisomers on HL-60 Cell Adhesion

| Compound | Activity on HL-60 Cell Adhesion | Reference |

|---|---|---|

| This compound | Inactive | nsf.gov |

| (-)-Indolactam V | Induces adhesion | nih.gov |

Induction of Specific Enzymes (e.g., Ornithine Decarboxylase in Mouse Skin)

Ornithine decarboxylase (ODC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The induction of ODC in mouse skin is a well-established marker for tumor promotion. Research has demonstrated a clear stereochemical preference in the ability of Indolactam V to induce ODC activity. While (-)-Indolactam V is a potent inducer of ODC in mouse skin, this compound shows no such activity. nih.govnih.gov This finding is crucial as it links the specific stereoisomer to a well-known biological marker of tumor promotion, highlighting the importance of the S,S-configuration for this activity. nih.gov

The induction of ODC is a hallmark of tumor promoters like teleocidin and phorbol esters. nih.govcapes.gov.br The lack of ODC induction by this compound suggests it does not possess the tumor-promoting capabilities of its enantiomer. nih.gov

Table 2: Induction of Ornithine Decarboxylase (ODC) in Mouse Skin by Indolactam V Stereoisomers

| Compound | ODC Induction in Mouse Skin | Reference |

|---|---|---|

| This compound | No induction | nih.govnih.gov |

| (-)-Indolactam V | Induces ODC activity | nih.govnih.gov |

Interaction with Phorbol Ester Receptors and Displacement Studies

The biological effects of Indolactam V are primarily mediated through its interaction with phorbol ester receptors, the most prominent of which are the C1 domains of protein kinase C (PKC) isozymes. researchgate.net Displacement studies using radiolabeled phorbol esters, such as [3H]12-O-tetradecanoylphorbol-13-acetate (TPA), are a common method to assess the binding affinity of compounds to these receptors.

Studies have shown that (-)-Indolactam V can effectively bind to the TPA receptor in cell membranes and displace [3H]phorbol dibutyrate binding. nih.govnih.gov In contrast, this compound is significantly weaker in competing for these binding sites. nih.gov This differential binding affinity correlates with their respective biological activities, where (-)-Indolactam V is a potent PKC activator, while this compound is considered relatively inert. nih.gov The interaction involves hydrogen bonding between the amide hydrogen and carbonyl oxygen of Indolactam V and the C1B domain of PKCδ. researchgate.net This interaction is crucial for the activation of PKC and the subsequent downstream signaling events.

Table 3: Interaction of Indolactam V Stereoisomers with Phorbol Ester Receptors

| Compound | Interaction with Phorbol Ester Receptors | Reference |

|---|---|---|

| This compound | ~100-fold weaker in competing with PMA in binding assays | nih.gov |

| (-)-Indolactam V | Binds to the TPA receptor and displaces [3H]phorbol dibutyrate | nih.govnih.gov |

Modulation of G protein-coupled Receptor Functions (e.g., Muscarinic Receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. mdpi.com Muscarinic receptors, a type of GPCR, are involved in various physiological functions. ut.ee The activation of PKC by compounds like (-)-Indolactam V can modulate the function of muscarinic receptors.

In SH-SY5Y human neuroblastoma cells, (-)-Indolactam V has been shown to induce changes in muscarinic receptor functions that are similar in magnitude to those caused by the potent phorbol ester TPA. nih.gov These changes include a decreased sensitivity to muscarinic agonist-induced Ca2+ mobilization and a down-regulation of cell surface muscarinic receptors. nih.gov This suggests that the activation of PKC by (-)-Indolactam V can lead to a heterologous desensitization of muscarinic receptors. While direct studies on the effect of this compound on muscarinic receptor function are less common, its weak activity as a PKC activator suggests it would have a significantly diminished or no effect on modulating these GPCRs. The modulation of GPCRs by membrane potential is a complex area of research, with evidence suggesting that some GPCRs, including muscarinic receptors, are intrinsically voltage-dependent. mdpi.com

Structure Activity Relationship Sar Studies of Indolactam V Derivatives

Systematic Modification and Functionalization of the Indolactam V Scaffold

The synthesis of Indolactam V analogues has been a central focus of research, enabling a detailed exploration of its structure-activity landscape. researchgate.netresearchgate.net Various synthetic strategies, including late-stage cross-coupling reactions and distortion-controlled indolyne functionalization, have provided access to a diverse range of derivatives. researchgate.netnih.gov These approaches facilitate the systematic modification of the indole (B1671886) ring and peripheral positions, allowing for a thorough investigation of how different functional groups influence biological potency. tandfonline.comacs.orgnih.gov

The substitution pattern on the indole ring of Indolactam V is a critical determinant of its biological activity. nih.gov Modifications at various positions have revealed both sensitive and tolerant regions of the molecule.

N-1 Position : Alkylation of the indole's imino group generally weakens activity. For instance, the synthesis of (-)-1-N-methyl, (-)-1-N-ethyl, and (-)-1-N-butyl indolactam V resulted in compounds with approximately five times weaker activity than the parent (-)-indolactam V. nih.gov Further increasing the alkyl chain length to hexyl and octyl led to even less active compounds, suggesting the free imino group plays a significant role in the molecule's activity. nih.gov

C-2 Position : This position is highly sensitive to substitution. The introduction of large substituents at C-2 markedly reduces biological activity, indicating strict structural requirements. nih.gov Inactive microbial metabolites such as (-)-2-oxy-indolactam V further suggest that the double bond at this position is important for activity. nih.gov

C-5 Position : Similar to C-2, the C-5 position is intolerant to large substituents. nih.gov Substitution at C-5 can induce a conformational change to an inactive "sofa" conformer, thereby abolishing activity. tandfonline.com For example, (-)-5-prenylindolactam-V showed only very weak activity. acs.org

C-6 and C-7 Positions : In contrast to other positions, substitution at C-6 and C-7, particularly with hydrophobic groups, generally enhances biological activity. tandfonline.comnih.gov (-)-Indolactam-V itself is a weaker tumor promoter compared to teleocidins, which possess hydrophobic chains at these positions. tandfonline.comnih.gov The synthesis of (-)-6-n-octyl-indolactam-V and (-)-7-n-octyl-indolactam-V yielded compounds with potent biological activities comparable to teleocidin Bs, demonstrating that hydrophobic substituents at either position 6 or 7 have a similar enhancing effect on potency. tandfonline.comnih.gov Even a dimeric form of (-)-indolactam V linked at the C-7 position, blastmycetin A, showed high activity. nih.gov

| Position | Substituent | Effect on Activity | Reference |

|---|---|---|---|

| N-1 | -CH₃, -C₂H₅, -C₄H₉ | Decreased (~5x weaker) | nih.gov |

| N-1 | -C₆H₁₃, -C₈H₁₇ | Further Decreased | nih.gov |

| C-2 | Large substituents | Remarkably Lowered | nih.gov |

| C-2 | Oxygen (=O) | Inactive | nih.gov |

| C-5 | Large substituents | Remarkably Lowered | nih.gov |

| C-5 | Prenyl | Very Weak Activity | acs.org |

| C-6 | n-Octyl | Potent (similar to C-7 octyl) | tandfonline.comnih.gov |

| C-7 | Hydrophobic groups | Generally Enhanced | nih.gov |

| C-7 | n-Octyl | Potent (comparable to teleocidin Bs) | tandfonline.comnih.gov |

The alkyl group at the C-12 position, originating from the valine residue, also plays a role in modulating the potency of Indolactam V derivatives. nih.govjst.go.jp Studies involving the synthesis of racemic indolactams with different alkyl groups at C-12 have shown that modifications here can significantly impact biological activity. nih.govjst.go.jp

Derivatives such as (±)-indolactam-L (leucine side chain) and (±)-indolactam-F (phenylalanine side chain) exhibited activities nearly identical to that of (±)-indolactam-V (valine side chain). nih.govjst.go.jp However, introducing a more lipophilic group, as in (±)-indolactam-t-L (tert-leucine side chain), resulted in the highest activities across several assays, including ornithine decarboxylase induction and PKC activation. nih.govjst.go.jp This suggests that the (-)-enantiomer of indolactam-t-L could possess stronger tumor-promoting activity than (-)-indolactam-V itself. nih.govjst.go.jp Analogues without an α-branched side chain at position 12, such as indolactam-nV and indolactam-L, showed moderate selectivity for novel PKC isozymes. clockss.org These findings highlight the potential for designing novel, more potent promoters by modifying the C-12 substituent. nih.govjst.go.jp

| Compound | C-12 Side Chain | Relative Activity | Reference |

|---|---|---|---|

| (±)-Indolactam-V | Isopropyl (Valine) | Baseline | nih.govjst.go.jp |

| (±)-Indolactam-L | Isobutyl (Leucine) | Similar to Indolactam-V | nih.govjst.go.jp |

| (±)-Indolactam-F | Benzyl (Phenylalanine) | Similar to Indolactam-V | nih.govjst.go.jp |

| (±)-Indolactam-t-L | tert-Butyl (tert-Leucine) | Highest Activity | nih.govjst.go.jp |

Identification of Pharmacophoric Elements Critical for PKC Binding

The biological activity of Indolactam V is mediated through its high-affinity binding to the C1 domain of protein kinase C (PKC). nsf.govresearcher.lifenih.gov Computational docking and mutagenesis studies have identified several key functional groups, or pharmacophoric elements, that are essential for this interaction. researcher.lifenih.gov

The proposed pharmacophoric model highlights three crucial points of interaction: the carbonyl group at C-11, the amide NH group, and the primary hydroxyl group at C-14. nsf.gov These groups are believed to form a network of hydrogen bonds with conserved residues within the PKC C1 domain. nih.govnih.gov Specifically, the primary hydroxyl and the lactam carbonyl are thought to form H-bonds with the T242-L251 pair and G253, respectively. nih.gov The indole NH group also participates in hydrogen bonding. nih.gov

Furthermore, the conformation of the nine-membered lactam ring is critical. Indolactam V exists as two stable conformers, a "twist" and a "sofa" form. acs.orgnih.gov Synthesis of conformationally restricted analogues has demonstrated that the "twist" conformation is the biologically active form. acs.org Twist-restricted analogues showed significant biological activity, whereas sofa-restricted analogues were largely inactive. acs.org Docking studies corroborate these findings, indicating that Indolactam V binds to PKC in its cis-twist conformation. nih.govacs.org In addition to hydrogen bonding, specific hydrophobic interactions between the isopropyl group at C-12 and the indole ring with hydrophobic residues in the PKC binding site are also crucial for high-affinity binding. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Analogues

QSAR studies have been employed to quantitatively analyze the relationship between the physicochemical properties of Indolactam V analogues and their biological activity. nih.gov These analyses have provided deeper insights into the nature of the interaction with the PKC receptor.

One key finding from QSAR analysis is the critical role of hydrophobicity of substituents, particularly at the C-7 position, for receptor binding. nih.gov This supports the hypothesis that the monoterpenoid moiety found in natural teleocidins, which is absent in Indolactam V, contributes to activity through non-specific hydrophobic interactions with membrane phospholipids. nih.gov A quantitative analysis of 12-substituted indolactam derivatives plotted the calculated logarithm of the partition coefficient (ClogP) against the pKi (log 1/Ki) for binding to PKC isozyme domains. clockss.org This type of analysis helps to quantify the contribution of lipophilicity to binding affinity. clockss.org Such computational approaches, combined with mutagenesis data, provide a clearer understanding of the forces driving the Indolactam V-PKC interaction and are essential for the rational design of new ligands. acs.org

Rational Design of Modified Indolactam Scaffolds

The accumulated knowledge from SAR, pharmacophore modeling, and QSAR studies has enabled the rational design of novel Indolactam V analogues with tailored properties. tandfonline.comresearchgate.netacs.org The goal of rational design is often to create molecules with enhanced potency, improved selectivity for specific PKC isozymes, or simplified structures that are easier to synthesize.

One successful strategy involves creating conformationally restricted analogues to lock the molecule in its bioactive "twist" form, which was shown to be the active conformation for PKC binding. acs.org This approach of forming a bridge between positions 5 and 13 of the indolactam scaffold is an effective strategy for controlling the ring conformation and introducing structural diversity. acs.org Another approach focuses on mimicking the hydrophobic character of the more potent teleocidins by synthesizing derivatives with hydrophobic chains at positions C-6 or C-7, such as (-)-6-n-octyl-indolactam-V, which demonstrated significantly enhanced activity. tandfonline.com

Furthermore, modeling studies that compare Indolactam V with related scaffolds, like the benzolactams, have guided the design of analogues with improved isozyme selectivity. acs.orgnih.gov These studies reveal that not all PKC ligands share a common pharmacophore and highlight the importance of specific hydrophobic contacts. acs.org The ability to synthesize the Indolactam V core efficiently through various total synthesis routes provides a robust platform for creating this wide array of modified scaffolds for further biological investigation. researchgate.netnih.govacs.org

Research Applications of Indolactam V As a Chemical Probe

Use in Chemical Biology for Probing Cellular Pathways

(+)-Indolactam V, and more specifically its biologically active stereoisomer (-)-indolactam V, serves as a crucial chemical probe in the field of chemical biology for the detailed investigation of cellular signaling pathways. Its primary mechanism of action is the potent and selective activation of protein kinase C (PKC), an enzyme family that plays a central role in a multitude of cellular processes. jneurosci.orghellobio.com By mimicking the function of the endogenous signaling molecule diacylglycerol (DAG), indolactam V binds to the regulatory C1 domain of conventional and novel PKC isozymes, initiating a cascade of downstream phosphorylation events. jneurosci.orgnsf.govresearchgate.net This activation of PKC has been shown to influence various cellular responses, including proliferation, differentiation, and apoptosis. ontosight.ai

The utility of indolactam V as a chemical probe is further enhanced by its stereospecificity. The (+)-enantiomer of indolactam V is biologically inactive, providing a valuable negative control in experiments to ensure that the observed effects are specifically due to PKC activation. jneurosci.orgnih.govjst.go.jpresearchgate.net This stereoselectivity allows researchers to confidently attribute cellular changes to the PKC pathway. For instance, studies in SH-SY5Y human neuroblastoma cells have demonstrated that (-)-indolactam V induces the translocation of PKC from the cytosol to the plasma membrane, a key step in its activation, and subsequently alters muscarinic receptor functions. nih.gov These effects were comparable to those induced by the well-known PKC activator, phorbol (B1677699) ester (TPA), highlighting indolactam V as a reliable tool for studying PKC-mediated events. nih.gov

Furthermore, computational docking studies and site-directed mutagenesis have provided a detailed understanding of the molecular interactions between indolactam V and the PKC binding site. nih.gov These investigations have revealed that indolactam V binds to PKC in a specific conformation, forming critical hydrogen bonds and hydrophobic interactions. nih.gov This molecular-level insight not only validates its use as a specific probe but also aids in the design of new, potentially isozyme-selective PKC modulators. nih.govacs.org The ability to selectively activate PKC with indolactam V has made it an indispensable tool for dissecting the complex roles of this enzyme family in both normal cellular function and disease states.

| Application Area | Key Finding | Model System | Reference |

| PKC Activation | Induces translocation of PKC from cytosol to plasma membrane. | SH-SY5Y human neuroblastoma cells | nih.gov |

| Signal Transduction | Mimics diacylglycerol (DAG) to activate PKC. | In vitro and cellular assays | jneurosci.orgnsf.gov |

| Pathway Elucidation | Helps to dissect the roles of PKC in various cellular processes. | Various cell lines | hellobio.comontosight.ai |

| Stereospecificity | This compound is inactive, serving as a negative control. | Various experimental systems | jneurosci.orgnih.govjst.go.jpresearchgate.net |

| Molecular Interaction | Binds to the C1 domain of PKC in a specific conformation. | Computational models, Mutagenesis studies | nih.gov |

Application in Stem Cell Biology for Directed Differentiation Studies

Indolactam V has emerged as a significant small molecule in the field of stem cell biology, particularly for its role in directing the differentiation of pluripotent stem cells (PSCs) into specific lineages. hellobio.com Its primary application in this area is the induction of pancreatic progenitor cells from definitive endoderm, a critical step in generating insulin-producing beta cells for potential diabetes therapies. nih.govresearchgate.netharvard.edu

High-content chemical screening identified (-)-indolactam V as a potent inducer of Pdx1-expressing cells from human embryonic stem cells (hESCs). researchgate.netresearchgate.net Pdx1 is a key transcription factor in pancreatic development. Studies have shown that indolactam V acts specifically at the stage of definitive endoderm to promote the formation of pancreatic progenitors. researchgate.net This effect is mediated through the activation of PKC signaling. harvard.eduresearchgate.netprobechem.com

The effectiveness of indolactam V in directed differentiation has been demonstrated in both human and mouse ESC lines. harvard.edu For example, treatment of definitive endoderm derived from mouse ESCs with indolactam V resulted in a significant increase in the percentage of Pdx1-expressing cells. harvard.edu Similarly, in human ESC lines, indolactam V treatment alone was sufficient to induce a substantial number of Pdx1-positive cells. harvard.edu Its activity is dose-dependent, and it can also act synergistically with other growth factors, such as FGF10, to enhance the efficiency of pancreatic specification. harvard.edu The ability to use a small molecule like indolactam V offers a more controlled, cost-effective, and potentially more efficient method for directing stem cell differentiation compared to traditional methods relying on complex cocktails of growth factors. harvard.edu

| Stem Cell Application | Key Finding | Cell Type | Reference |

| Pancreatic Differentiation | Induces differentiation of definitive endoderm into Pdx1+ pancreatic progenitors. | Human and Mouse Embryonic Stem Cells | researchgate.netharvard.eduresearchgate.net |

| Mechanism of Action | Activates PKC signaling to drive pancreatic specification. | Human Embryonic Stem Cells | harvard.eduresearchgate.netprobechem.com |

| Synergistic Effects | Acts synergistically with FGF10 to enhance differentiation efficiency. | Human Embryonic Stem Cells | harvard.edu |

| Lineage Specification | Promotes differentiation into endodermal lineages. | Embryonic Stem Cells | plos.org |

| Cardiac Differentiation | Influences cardiac cell chirality and looping. | Chick Embryos | pnas.org |

Development of Fluorescent Probes for Cellular Uptake and Target Interaction Studies

To visualize the cellular uptake and interaction of indolactam V with its targets, researchers have synthesized fluorescently labeled derivatives. These probes are instrumental in understanding the subcellular localization and dynamics of indolactam V and its analogs.

A notable example is the synthesis of (-)-7-(2-N-dansylaminoethyl)indolactam V (dansyl-ILV), a fluorescent derivative that retains strong biological activity. nih.govresearchgate.net Studies using dansyl-ILV in HeLa cells revealed intense fluorescence throughout the cytoplasm and on the nuclear membrane. nih.gov This distribution pattern provides visual evidence of the probe's cellular entry and its association with intracellular structures where PKC is known to reside.

Interestingly, research has shown that the cellular uptake of these fluorescent probes is significantly influenced by their hydrophobicity. nih.gov Derivatives with similar hydrophobicity to the active dansyl-ILV showed significant cytoplasmic fluorescence, even if they were biologically inactive. nih.gov Conversely, derivatives that were either much less or much more hydrophobic exhibited poor cellular uptake. nih.gov This suggests that while biological activity is crucial for target interaction, the physicochemical property of hydrophobicity is a key determinant for the initial cellular entry of these molecules.

The development of these fluorescent probes has provided valuable tools for:

Visualizing cellular uptake: Tracking the entry and accumulation of indolactam V analogs within living cells. nih.gov

Studying subcellular localization: Identifying the specific cellular compartments where these molecules accumulate and interact with their targets. nih.gov

Investigating structure-activity relationships: Correlating the chemical structure and hydrophobicity of the probes with their ability to enter cells and elicit a biological response. nih.gov

These fluorescent tools, in conjunction with their inactive counterparts, are powerful for dissecting the mechanisms of cellular uptake and for identifying the specific cellular receptors of tumor promoters like indolactam V. kyoto-u.ac.jp

Contribution to Understanding Non-Clinical Disease Models and Mechanisms (e.g., mechanistic studies of tumor promotion)

This compound, and particularly its active (-)-enantiomer, has been instrumental in elucidating the mechanisms of tumor promotion in non-clinical disease models. nih.govjst.go.jp As a potent activator of Protein Kinase C (PKC), a family of enzymes linked to cell proliferation and cancer, indolactam V serves as a valuable tool to study the biochemical events that drive tumor development. jneurosci.orgnsf.gov It is considered a structural analog of teleocidins, a class of potent tumor promoters. nih.govjst.go.jp

Research has focused on understanding the structure-activity relationship of indolactam V and its analogs in relation to their tumor-promoting capabilities. Studies have shown that the biological activity, including the induction of ornithine decarboxylase (a marker of tumor promotion) and the inhibition of specific binding of the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) to its receptor, is highly dependent on the stereochemistry and the nature of the alkyl group at the C-12 position of the indolactam ring. nih.govjst.go.jpresearchgate.net The finding that the (+)-isomer of indolactam V is inactive underscores the specific nature of the interaction with its cellular target, PKC. jneurosci.orgnih.govjst.go.jp

Furthermore, investigations into the metabolism of (-)-indolactam V have revealed that its metabolites have significantly lower tumor-promoting activity. nih.gov This suggests that (-)-indolactam V itself is the active tumor-promoting entity, and its metabolic breakdown represents a detoxification pathway. nih.gov The enzymes involved in this metabolism are believed to be cytochrome P-450-containing mixed-function oxidases. nih.gov

The development of conformationally restricted analogs of indolactam V has provided deeper insights into the biologically active conformation required for tumor promotion. acs.org These studies have indicated that a "twist" conformation of the indolactam ring is the active form that binds to and activates PKC. acs.org By using indolactam V and its derivatives, researchers can probe the intricate signaling pathways involved in tumor promotion, contributing to a better understanding of carcinogenesis and aiding in the development of new therapeutic strategies. nsf.govacs.org

| Disease Model Application | Key Finding | Relevance to Mechanism | Reference |

| Tumor Promotion | Acts as a tumor promoter by activating Protein Kinase C (PKC). | Elucidates the role of PKC signaling in carcinogenesis. | jneurosci.orgnih.govjst.go.jp |

| Structure-Activity Relationship | Biological activity is dependent on stereochemistry and C-12 substitution. | Defines the molecular requirements for tumor-promoting activity. | nih.govjst.go.jpresearchgate.net |